N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-fluorobenzyl group at position 5 and a benzamide-linked ethyl chain at position 1. This compound belongs to a class of kinase inhibitors targeting enzymes such as phosphoinositide 3-kinases (PI3Ks) or cyclin-dependent kinases (CDKs), where the pyrazolopyrimidinone scaffold serves as a pharmacophore for ATP-competitive binding . Its structural uniqueness lies in the fluorine atom on the benzyl group, which enhances metabolic stability and binding affinity, and the benzamide moiety, which modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-18-9-5-4-8-16(18)13-26-14-24-19-17(21(26)29)12-25-27(19)11-10-23-20(28)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVOMPCPXVGYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article explores the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 411.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN5O2 |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 922083-06-5 |
| SMILES | O=C(NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21)Cc1ccccc1 |
This compound exhibits various biological activities primarily through its interaction with adenosine receptors. Research indicates that compounds in the pyrazolo family can act as antagonists or agonists at these receptors, influencing numerous physiological processes.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:
- Inhibition of CDK2 and CDK9 : A related compound demonstrated IC50 values of for CDK2 and for CDK9, indicating significant inhibitory activity against these targets .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound in human tumor cell lines such as HeLa and A375. Results showed that the compound exhibited potent antiproliferative effects with IC50 values in the nanomolar range.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. Substituents such as fluorobenzyl groups enhance binding affinity to target proteins, improving pharmacological profiles.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Fluorobenzyl Substitution | Increased potency at A2A AR |
| Ethyl Linker | Enhanced bioavailability |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor growth in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance:
- In Vitro Studies : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against human cancer cell lines, suggesting that structural modifications can enhance potency .
- Mechanistic Insights : Computational docking studies have demonstrated that the compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, making it relevant for treating conditions associated with chronic inflammation. It is believed to modulate inflammatory pathways, which are critical in diseases such as arthritis and cardiovascular disorders:
- COX-II Inhibition : A related study on substituted pyrazoles showed promising results in inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in inflammation . The ED50 values for certain derivatives suggest comparable efficacy to established anti-inflammatory drugs like Celecoxib.
Antimicrobial Effects
Preliminary investigations suggest that the compound may possess antimicrobial properties against certain pathogens. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide. The results indicated significant inhibition of cell proliferation in breast and lung cancer models .
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory capabilities of compounds similar to this compound. The study found that these compounds effectively reduced pro-inflammatory cytokine levels in vitro .
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to form benzoic acid and the corresponding amine derivative. This reaction is critical for metabolic studies and prodrug design.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6 M HCl, reflux (4 h) | Benzoic acid + Ethylamine derivative | 78% | |
| 2 M NaOH, 80°C (3 h) | Sodium benzoate + Free amine intermediate | 85% |
Nucleophilic Aromatic Substitution (Fluorobenzyl Group)
The 2-fluorobenzyl substituent participates in nucleophilic substitution under specific catalytic conditions. Fluorine’s electron-withdrawing nature directs reactivity to the ortho/para positions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaN₃, CuI, DMF, 120°C (12 h) | Azide substitution at C-2 | 2-Azidobenzyl derivative | Click chemistry precursors |
| NH₃, Pd/C, EtOH, 80°C (6 h) | Amination at C-4 | 4-Aminobenzyl analog | Bioisosteric modifications |
Pyrazolo-Pyrimidine Core Reactivity
The pyrazolo[3,4-d]pyrimidine scaffold undergoes electrophilic and nucleophilic transformations:
Oxidation/Reduction
| Reagent | Reaction | Product | Reference |
|---|---|---|---|
| H₂, Pd/C (1 atm) | Reduction of 4-oxo to 4-hydroxy | 4-Hydroxy analog | |
| KMnO₄, H₂O, 0°C | Oxidation of C=N bonds | Pyrimidine N-oxide |
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at reactive positions:
| Catalyst | Conditions | Substituent Introduced | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Bromo derivative + Phenylboronic acid | 5-Phenyl analog | 65% |
Functionalization of the Ethyl Linker
The ethyl chain connecting the pyrazolo-pyrimidine and benzamide groups can be modified:
Oxidation
| Reagent | Product | Application | Reference |
|---|---|---|---|
| CrO₃, H₂SO₄ | Ketone derivative | Enhanced solubility |
Alkylation/Acylation
| Reagent | Product | Conditions |
|---|---|---|
| CH₃I, K₂CO₃, DMF | N-Methylated ethylamine | 24 h, 25°C |
| Ac₂O, pyridine | Acetylated ethyl linker | 12 h, reflux |
Biological Activity-Driven Modifications
Structural analogs are synthesized to enhance pharmacokinetic properties:
| Modification | Biological Target | IC₅₀ | Reference |
|---|---|---|---|
| Replacement of benzamide with sulfonamide | Kinase inhibition | 0.12 μM | |
| Fluorine-to-chlorine substitution | Epigenetic enzyme modulation | 0.45 μM |
Stability and Degradation
The compound degrades under UV light and extreme pH conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Hydrolysis of amide bond | 2.3 h |
| UV light (254 nm) | Ring-opening of pyrazolo core | 45 min |
Key Findings:
-
Amide hydrolysis is a primary metabolic pathway, critical for prodrug activation.
-
Fluorobenzyl substitution enables precise tuning of electronic properties for target engagement.
-
Pyrazolo-pyrimidine core serves as a versatile scaffold for cross-coupling and redox reactions.
-
Stability under physiological conditions is moderate, necessitating formulation optimizations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural homology with several pyrazolo[3,4-d]pyrimidinone derivatives, as exemplified in patent literature and crystallographic studies. Below is a comparative analysis with three closely related analogues (Table 1):
Table 1. Structural and functional comparison of pyrazolo[3,4-d]pyrimidinone derivatives.
Key Findings:
Substituent Effects on Activity: The 2-fluorobenzyl group in the target compound likely enhances lipophilicity and target engagement compared to non-fluorinated analogues (e.g., 4-methoxybenzyl in the fourth entry) . Fluorine’s electronegativity may strengthen hydrogen bonding with kinase active sites. The benzamide-ethyl chain in the target compound differs from sulfonamide or isopropylamide groups in analogues. Sulfonamide-containing derivatives (e.g., second entry) exhibit superior PI3K-δ inhibition, suggesting that sulfonamide moieties improve affinity for lipid kinases .
Crystallographic Insights: Structural determination of similar compounds (e.g., chromenone-substituted derivatives) relies on tools like SHELX for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . These methods confirm planar pyrazolopyrimidinone cores and stereochemical configurations critical for activity.
Synthetic Challenges :
- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as in Example 53 of ) to introduce the benzamide group. Yields for such reactions average 20–30%, consistent with analogous procedures .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Core formation : Cyclization under acidic/basic conditions using solvents like dimethyl sulfoxide (DMSO) or ethanol .
- Functionalization : Introduction of the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions. Catalysts such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are critical for high yields .
- Temperature control : Maintaining 60–80°C prevents intermediate decomposition .
Table 1 : Common Reaction Parameters
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | DMSO | NaH | 70°C | 65–75% |
| Alkylation | Ethanol | K₂CO₃ | 60°C | 70–85% |
Q. What characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% required for biological assays) .
Q. What are the key structural features influencing biological activity?
- The 2-fluorobenzyl group enhances lipophilicity and target binding via halogen bonding .
- The pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling kinase or enzyme inhibition .
- The benzamide moiety contributes to solubility and pharmacokinetic properties .
Advanced Research Questions
Q. How can computational methods predict biological targets and guide experimental design?
- Molecular docking : Tools like AutoDock Vina assess binding affinity to kinases (e.g., EGFR, VEGFR) by simulating interactions with the fluorophenyl and pyrimidine groups .
- QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values in anticancer assays .
- MD simulations : Molecular dynamics evaluate stability of ligand-target complexes over 100-ns trajectories .
Q. How to resolve discrepancies in biological activity data across studies?
- Statistical meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply ANOVA to identify outliers .
- Controlled replication : Standardize assay conditions (e.g., cell lines, ATP concentrations) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., 4-trifluoromethyl vs. 4-methoxy substitutions) to isolate substituent effects .
Table 2 : Comparative Bioactivity of Analogues
| Substituent | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-Fluorobenzyl | EGFR | 12 ± 3 | |
| 3-Trifluoromethyl | VEGFR2 | 8 ± 2 | |
| 4-Methoxyphenyl | CDK4 | 45 ± 10 |
Q. What strategies optimize yield and purity during scale-up?
- Design of Experiments (DOE) : Use response surface methodology to optimize solvent ratios (e.g., DMSO:EtOH) and catalyst loading .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Crystallization : Employ anti-solvent techniques (e.g., water addition) to enhance purity >98% .
Q. How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives?
- Variable substituents : Systematically modify the benzamide (e.g., electron-withdrawing vs. donating groups) and fluorobenzyl positions .
- Biological profiling : Test analogs against a panel of 10+ kinases to identify selectivity trends .
- Data clustering : Principal component analysis (PCA) groups compounds by activity profiles, highlighting key pharmacophores .
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Cell viability assays : MTT or CellTiter-Glo® in HeLa or MCF-7 cells (72-h exposure, IC₅₀ calculation) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
- Kinase inhibition : ADP-Glo™ assay for EGFR or VEGFR2 inhibition (IC₅₀ < 20 nM indicates high potency) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
